Methyl 10-methylhexadecanoate
CAS No.: 2490-51-9
Cat. No.: VC0164447
Molecular Formula: C18H36O2
Molecular Weight: 284
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2490-51-9 |
---|---|
Molecular Formula | C18H36O2 |
Molecular Weight | 284 |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
Introduction
Chemical Identity and Structural Properties
Methyl 10-methylhexadecanoate is characterized by its branched-chain structure, with a methyl group at the 10th carbon position of a hexadecanoate backbone. This structural feature gives the compound distinctive chemical properties compared to straight-chain fatty acid esters.
Fundamental Chemical Information
The compound features the following identity parameters:
Property | Information |
---|---|
CAS Number | 2490-51-9 |
Molecular Formula | C₁₈H₃₆O₂ |
Molecular Weight | 284.48 g/mol |
IUPAC Name | Methyl 10-methylhexadecanoate |
Common Synonyms | 10-methyl Palmitic Acid methyl ester, 10-METHYL C16:0 FATTY ACID METHYL ESTER, Hexadecanoic acid, 10-methyl-, methyl ester |
Physical State | Liquid |
The chemical identity data confirms that methyl 10-methylhexadecanoate contains 18 carbon atoms, including the carbonyl and methoxy carbons, with a single methyl branch at the 10th position of the carbon chain .
Structural Characteristics
Methyl 10-methylhexadecanoate possesses a distinctive chemical structure represented by several standard notations:
Notation Type | Representation |
---|---|
SMILES | CCCCCCC(C)CCCCCCCCC(=O)OC |
InChI | InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3 |
InChIKey | WSFXDGJCECYESJ-UHFFFAOYSA-N |
The presence of the methyl branch at the 10th carbon position creates a point of structural distinction that affects the compound's physical properties, including its melting point, boiling point, and solubility characteristics compared to unbranched counterparts .
Synthesis and Preparation
There are several documented approaches to synthesizing methyl 10-methylhexadecanoate, with each method offering different advantages depending on available starting materials and desired purity.
Esterification Method
The primary synthesis method involves the esterification of 10-methylhexadecanoic acid:
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Reaction of 10-methylhexadecanoic acid with methanol
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Addition of an acid catalyst (typically sulfuric acid or hydrochloric acid)
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Heating under reflux conditions
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Purification through extraction and column chromatography
This esterification reaction represents the most direct approach for converting the parent acid to its methyl ester derivative with high yield and purity.
Alternative Synthesis Pathways
An alternative synthesis pathway may involve:
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Starting with 10-Methyl-1-hexadecanol
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Oxidation to the corresponding carboxylic acid
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Subsequent esterification with methanol under acidic conditions
These synthetic routes highlight the versatility in producing methyl 10-methylhexadecanoate from different precursors, allowing for adaptability in industrial and research settings .
Natural Occurrence
Methyl 10-methylhexadecanoate occurs naturally in several biological systems, though typically in relatively small quantities compared to straight-chain fatty acid esters.
Marine Sources
Analysis of marine organisms has identified methyl 10-methylhexadecanoate as a component in certain species:
The presence of this compound in sea urchin gonads suggests potential ecological or physiological roles in marine ecosystems, though specific functions remain under investigation.
Microbial and Plant Sources
Beyond marine environments, methyl 10-methylhexadecanoate has associations with:
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Bacterial lipid profiles, particularly in certain specialized microorganisms
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Plant tissues, where branched-chain fatty acids serve various structural and functional roles
The natural occurrence of methyl 10-methylhexadecanoate across diverse biological systems indicates its potential evolutionary significance, though its specific biological functions require further research and clarification.
Analytical Detection Methods
Accurate identification and quantification of methyl 10-methylhexadecanoate employ sophisticated analytical techniques, particularly in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS represents the gold standard for methyl 10-methylhexadecanoate analysis:
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Separation through gas chromatography based on the compound's volatility and interaction with the column stationary phase
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Identification through mass spectral fragmentation patterns
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Quantification using either external or internal standard methodologies
In the analysis of Diadema setosum sea urchin gonad extracts, GC-MS successfully identified methyl 10-methylhexadecanoate with 92-99% similarity to reference standards, demonstrating the technique's reliability for this compound .
Other Analytical Methods
Additional analytical approaches may include:
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High-Performance Liquid Chromatography (HPLC) for less volatile derivatives
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
These complementary techniques provide comprehensive characterization of methyl 10-methylhexadecanoate in both research and quality control contexts.
Biochemical Significance and Applications
The unique structure of methyl 10-methylhexadecanoate confers specific properties that influence its behavior in biological systems and potential applications.
Metabolic Considerations
The branched structure of methyl 10-methylhexadecanoate creates distinctive metabolic characteristics:
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Different reactivity profiles compared to straight-chain fatty acid esters
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Altered interactions with enzymes involved in lipid metabolism
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Potential impacts on membrane fluidity when incorporated into phospholipids
These metabolic distinctions may explain why branched-chain fatty acids like methyl 10-methylhexadecanoate often have specialized roles in organisms that produce them naturally.
Supplier | Product Number | Quantity | Purity | Price (USD) | Updated |
---|---|---|---|---|---|
Cayman Chemical | 24823 | 5mg | ≥98% | $81 | 2024-03-01 |
Cayman Chemical | 24823 | 10mg | ≥98% | $143 | 2024-03-01 |
Cayman Chemical | 24823 | 25mg | ≥98% | $299 | 2024-03-01 |
American Custom Chemicals Corporation | CHM1005703 | 5mg | 95.00% | $504.9 | 2021-12-16 |
AK Scientific | 7309CR | 10mg | Not specified | $264 | 2021-12-16 |
Larodan | 21-1610-1 | 1mg | >98% | €100.00 | 2025-01-14 |
Larodan | 21-1610-4 | 5mg | >98% | €200.00 | 2025-01-14 |
This pricing structure reflects the specialized nature of methyl 10-methylhexadecanoate and its primary use as an analytical standard or research compound rather than a bulk industrial chemical .
Related Compounds and Comparative Analysis
Understanding methyl 10-methylhexadecanoate's properties benefits from comparison with structurally related compounds.
Structural Analogs
Key structural relatives include:
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Methyl hexadecanoate (CAS: 112-39-0) - The unbranched counterpart lacking the methyl branch at position 10
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Methyl 15-methylhexadecanoate (CAS: 6929-04-0) - A related branched ester with the methyl group positioned at carbon 15
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Methyl 13-methyltetradecanoate - Another branched fatty acid methyl ester with a shorter carbon chain
These structural variations create a spectrum of physicochemical properties that influence behaviors in both laboratory and biological contexts.
Comparative Properties
The presence and position of methyl branching affects several key properties:
Compound | Branching | Effect on Melting Point | Effect on Enzymatic Interactions | Natural Abundance |
---|---|---|---|---|
Methyl hexadecanoate | None | Higher | Standard substrate for many lipases | Abundant |
Methyl 10-methylhexadecanoate | Position 10 | Lower | Modified interaction profile | Limited |
Methyl 15-methylhexadecanoate | Position 15 | Slightly lower | Different specificity pattern | Limited |
Future Research Directions
Current understanding of methyl 10-methylhexadecanoate suggests several promising avenues for future investigation.
Biological Significance
Further research is needed to elucidate:
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The ecological significance of methyl 10-methylhexadecanoate in marine organisms like Diadema setosum
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Potential bioactive properties, including antimicrobial, anti-inflammatory, or antioxidant activities
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Metabolic fate and tissue distribution in organisms that naturally produce or consume this compound
These biological investigations may reveal previously unrecognized roles for this branched-chain fatty acid methyl ester.
Synthetic Applications
Developing areas of research include:
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More efficient and environmentally friendly synthesis methods
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Incorporation into novel materials with specialized properties
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Potential uses in pharmaceutical development or nutritional supplements
As analytical techniques continue to advance, our understanding of methyl 10-methylhexadecanoate's distribution and functions across biological systems will likely expand significantly.
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